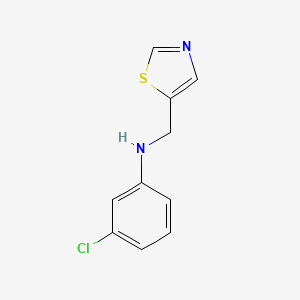amine](/img/structure/B15272039.png)
[(2,3-Difluorophenyl)methyl](pentan-3-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Difluorophenyl)methylamine is an organic compound with the molecular formula C₁₂H₁₇F₂N and a molecular weight of 213.27 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to a pentan-3-ylamine moiety. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluorophenyl)methylamine typically involves the reaction of 2,3-difluorobenzyl chloride with pentan-3-ylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for (2,3-Difluorophenyl)methylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2,3-Difluorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂) can be introduced under appropriate conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
(2,3-Difluorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2,3-Difluorophenyl)methylamine is not well-defined. it is believed to interact with various molecular targets, potentially including enzymes and receptors, through its amine and difluorophenyl groups. These interactions can lead to changes in biochemical pathways and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- (2,4-Difluorophenyl)methylamine
- (2,3-Difluorophenyl)methylamine
- (2,3-Difluorophenyl)methylamine
Uniqueness
(2,3-Difluorophenyl)methylamine is unique due to its specific substitution pattern on the phenyl ring and the length of the alkyl chain attached to the amine group. This unique structure can result in distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C12H17F2N |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
N-[(2,3-difluorophenyl)methyl]pentan-3-amine |
InChI |
InChI=1S/C12H17F2N/c1-3-10(4-2)15-8-9-6-5-7-11(13)12(9)14/h5-7,10,15H,3-4,8H2,1-2H3 |
Clave InChI |
CNZBHKDWVUTCAI-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)NCC1=C(C(=CC=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-3,7-diaza-spiro[5.6]dodecane](/img/structure/B15271967.png)
![2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol](/img/structure/B15271969.png)
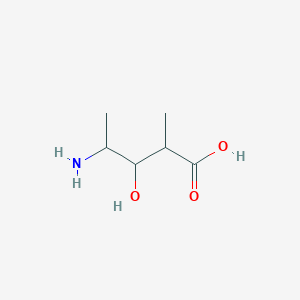
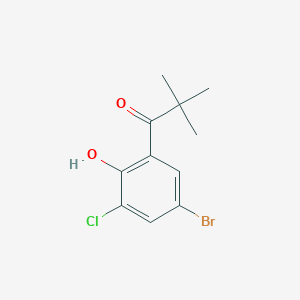

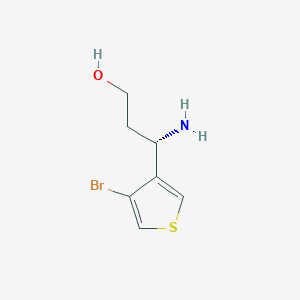
![3-Chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B15272003.png)
![2-[(Cyclohex-3-en-1-ylmethyl)amino]butan-1-ol](/img/structure/B15272014.png)
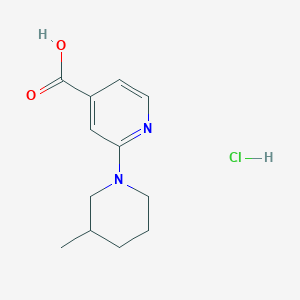


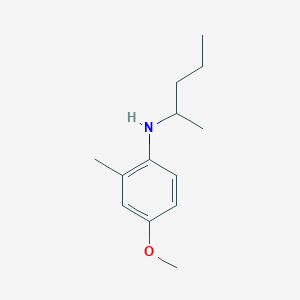
![3-Ethylimidazo[1,5-a]pyridin-7-amine](/img/structure/B15272036.png)
